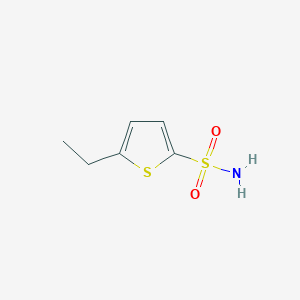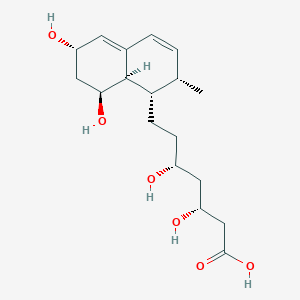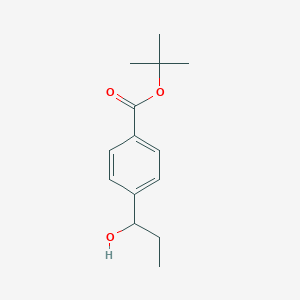![molecular formula C₂₄H₂₃ClO B118057 (Z)-1-[4-(2-氯乙氧基苯基]-1,2-二苯基-1-丁烯 CAS No. 97818-83-2](/img/structure/B118057.png)
(Z)-1-[4-(2-氯乙氧基苯基]-1,2-二苯基-1-丁烯
描述
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is an organic compound that belongs to the class of synthetic estrogens It is characterized by its unique structure, which includes a chloroethoxyphenyl group and a diphenylbutene backbone
科学研究应用
Chemistry
In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential estrogenic activity. It can be used to investigate the effects of synthetic estrogens on cellular processes and hormone receptor interactions.
Medicine
In medicine, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is explored for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-chloroethoxy)benzaldehyde with 1,2-diphenylethanone in the presence of a base, such as potassium carbonate, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Wittig reaction using a suitable phosphonium ylide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives.
作用机制
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and metabolic processes.
相似化合物的比较
Similar Compounds
Tamoxifen: Another synthetic estrogen with a similar diphenylbutene structure.
Clomiphene: A selective estrogen receptor modulator with comparable biological activity.
Raloxifene: A synthetic estrogen with structural similarities and therapeutic applications.
Uniqueness
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene stands out due to its specific chloroethoxyphenyl group, which imparts unique chemical and biological properties
属性
IUPAC Name |
1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJMDNEUFHRBV-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422915 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97818-83-2 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-1,2-Diphenyl-1-[4-(2-chloroethoxy)phenyl]butene(1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)

![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)



![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)




![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

